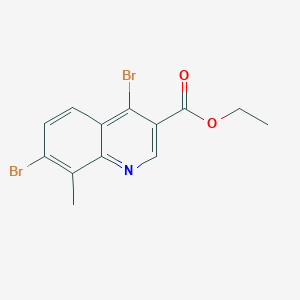

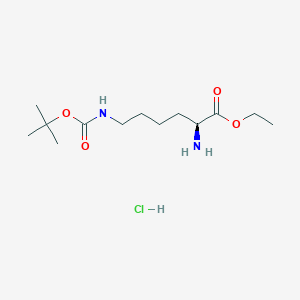

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, also known as (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid hydrochloride, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid that is water-soluble and has a melting point of around 140-144°C. This compound is widely used in organic synthesis, as it can be used as a building block for more complex molecules. It is also used as a ligand in coordination chemistry and as a catalyst in a variety of reactions.

Applications De Recherche Scientifique

Synthesis of Amino Acid Derivatives

A significant application involves the synthesis of non-proteinogenic amino acids and their derivatives, which are crucial for developing peptides and novel organic compounds. For instance, the compound has been used in synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, demonstrating good overall yield. This process highlights the compound's role in producing amino acid derivatives with potential bioactivity or as intermediates in pharmaceutical synthesis (Adamczyk & Reddy, 2001).

Modification of Chemical Structures

The compound is also used in modifying chemical structures to enhance their properties or reactivity. For example, its involvement in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine showcases its utility in protecting amino groups during chemical reactions, thereby facilitating the synthesis of complex molecules with specific functional groups (Wu, 2011).

Development of Nanoparticle Systems

Another innovative application is in the design and synthesis of pH- and redox-responsive nanoparticle systems for drug delivery. A library of copolymers incorporating the compound was synthesized to enhance the spatial delivery of hydrophobic drugs, demonstrating the compound's potential in creating advanced materials for targeted therapy (Yildirim et al., 2016).

Enzymatic Acylation Studies

The compound's derivatives are investigated for their roles in enzymatic acylation processes, crucial for understanding enzymatic mechanisms and designing enzyme inhibitors. Research into the kinetics of enzymatic acylation of molecules showcasing both amino and hydroxyl functions provides insights into enzyme-substrate interactions and the development of novel enzymatic processes (Husson et al., 2010).

Chemical Synthesis and Drug Development

Additionally, the compound serves as a key intermediate in the synthesis of various organic molecules, including peptides, azides, and cyclic compounds, highlighting its versatility in drug development and synthetic chemistry. Its use in stereoselective synthesis and the formation of cyclic compounds through intramolecular reactions further underscores its value in creating structurally complex and biologically active molecules (Kokotos, Markidis, & Mikros, 2003).

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and peptide synthesis. The use of amino acid ionic liquids (AAILs) for organic synthesis is an area of ongoing research, and this compound could potentially contribute to the expansion of AAILs applicability .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOLDMVDYLWBST-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)